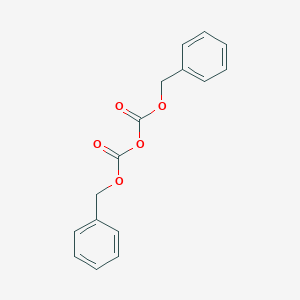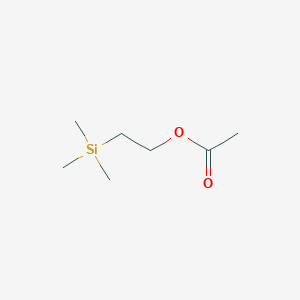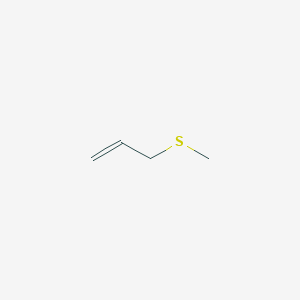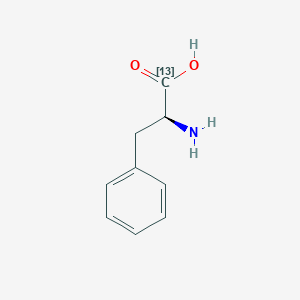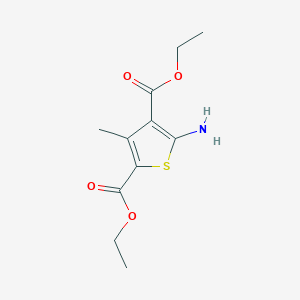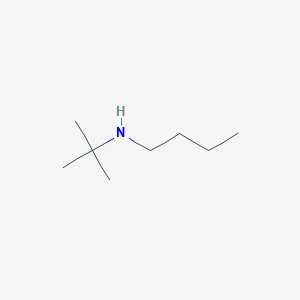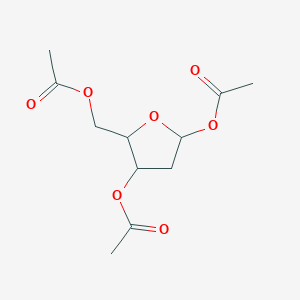
5-Bromo-2,3-diclorotiofeno
Descripción general
Descripción
5-Bromo-2,3-dichlorothiophene is a heterocyclic compound with the molecular formula C4HBrCl2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of bromine and chlorine atoms on the thiophene ring significantly alters its chemical properties, making it a valuable compound in various chemical syntheses and industrial applications .
Aplicaciones Científicas De Investigación
5-Bromo-2,3-dichlorothiophene has several applications in scientific research:
Mecanismo De Acción
Target of Action
It is known that this compound is used as a building block in organic synthesis . It is often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Mode of Action
It is known to participate in suzuki-miyaura coupling reactions . In these reactions, the bromine and chlorine atoms on the thiophene ring can be replaced by other groups, allowing the formation of complex organic structures. This suggests that 5-Bromo-2,3-dichlorothiophene may interact with its targets through electrophilic aromatic substitution reactions.
Biochemical Pathways
As a building block in organic synthesis, it is likely involved in various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It is known that the compound has a molecular weight of 23193 , which could influence its absorption and distribution in the body
Result of Action
It is known that the compound can be used to efficiently dinitrate 2,5-dibromo-, 2,5-dichloro-, and 2-bromo-5-chloro-thiophene with yields of ∼80–95% for the corresponding dihalodinitrothiophenes . This suggests that it may have significant effects on molecular structures and cellular processes.
Action Environment
The action of 5-Bromo-2,3-dichlorothiophene can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of other reagents, the temperature, and the pH of the environment . .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2,3-dichlorothiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of 5-Bromo-2,3-dichlorothiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 5-Bromo-2,3-dichlorothiophene on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2,3-dichlorothiophene can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dichlorothiophene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation and activity of the target biomolecule, resulting in altered cellular responses. For instance, 5-Bromo-2,3-dichlorothiophene has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2,3-dichlorothiophene in laboratory settings can vary over time, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, resulting in reduced efficacy. In in vivo studies, the long-term effects of 5-Bromo-2,3-dichlorothiophene on cellular function have been observed, with some studies reporting changes in cellular metabolism and gene expression over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dichlorothiophene in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound has been found to exert beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, toxic and adverse effects have been reported, including oxidative stress, apoptosis, and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity.
Metabolic Pathways
5-Bromo-2,3-dichlorothiophene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been studied, with findings indicating that it can modulate the activity of key metabolic enzymes, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-dichlorothiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester 5-Bromo-2,3-dichlorothiophene, influencing its localization and bioavailability within the cell .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dichlorothiophene is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing 5-Bromo-2,3-dichlorothiophene to specific organelles, where it can exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichlorothiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 2,3-dichlorothiophene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: Industrial production of 5-Bromo-2,3-dichlorothiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2,3-dichlorothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and chlorine atoms on the thiophene ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under mild to moderate conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Electrophilic Substitution: Products include various halogenated, nitrated, or sulfonated thiophene derivatives.
Nucleophilic Substitution: Products include substituted thiophenes with different functional groups replacing the halogen atoms.
Comparación Con Compuestos Similares
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Comparison: 5-Bromo-2,3-dichlorothiophene is unique due to the specific positions of the bromine and chlorine atoms on the thiophene ring. This unique substitution pattern imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs. For example, the presence of both bromine and chlorine atoms can enhance its electrophilic and nucleophilic reactivity, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
5-bromo-2,3-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYPVCRHVQYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510010 | |
| Record name | 5-Bromo-2,3-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83663-36-9 | |
| Record name | 5-Bromo-2,3-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



